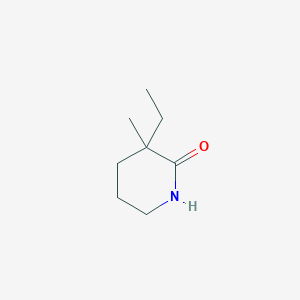

3-Ethyl-3-methylpiperidin-2-one

Description

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

3-ethyl-3-methylpiperidin-2-one |

InChI |

InChI=1S/C8H15NO/c1-3-8(2)5-4-6-9-7(8)10/h3-6H2,1-2H3,(H,9,10) |

InChI Key |

CGEGLZGNJGYEFH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCCNC1=O)C |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

3-Ethyl-3-methylpiperidin-2-one is primarily recognized for its utility as a building block in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity.

1.1. Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives, including this compound, in cancer therapy. Research indicates that compounds derived from piperidine can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that piperidine derivatives could induce apoptosis in hypopharyngeal tumor cells, showing promise as anticancer agents .

1.2. Neurodegenerative Disorders

The compound has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease. Piperidine derivatives are known to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial for neurotransmitter regulation. By enhancing the brain exposure of these inhibitors, this compound may contribute to improved therapeutic outcomes in neurodegenerative conditions .

Synthesis of Bioactive Compounds

The versatility of this compound allows it to serve as a precursor in synthesizing various bioactive molecules.

2.1. Chiral Optimization

In drug design, chirality plays a critical role in the efficacy and safety of pharmaceutical agents. The incorporation of this compound into synthetic pathways has been shown to facilitate chiral optimization processes, leading to the development of more effective drugs .

2.2. Antimicrobial Activity

There is growing interest in the antimicrobial properties of piperidine derivatives. Compounds synthesized from this compound have demonstrated antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, making them candidates for new antibiotic formulations .

Therapeutic Uses

The therapeutic applications of this compound extend beyond cancer and neurodegeneration.

3.1. Pain Management

Research into the analgesic properties of piperidine derivatives has revealed their potential as pain management solutions. Compounds derived from this compound may act on pain pathways, providing relief for chronic pain conditions .

3.2. Cardiovascular Health

Studies have indicated that certain piperidine derivatives can be effective in managing cardiovascular diseases by acting as antagonists to specific receptors involved in cardiovascular regulation . This opens avenues for developing treatments targeting hypertension and related disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

The following table compares 3-Ethyl-3-methylpiperidin-2-one with structurally related piperidine derivatives:

| Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Biological Activities |

|---|---|---|---|---|---|

| This compound | Not listed | 3-ethyl, 3-methyl, 2-keto | C₈H₁₅NO | 141.21 | Hypothesized: Antimicrobial, CNS activity |

| 4-Ethylpiperidin-2-one | 50549-26-3 | 4-ethyl, 2-keto | C₇H₁₃NO | 127.18 | Not specified |

| 3-Benzylpiperidine | 13603-25-3 | 3-benzyl | C₁₂H₁₇N | 175.27 | Building block for pharmaceuticals |

| 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one | Not listed | 3-ethyl, 2,6-(4-methoxyphenyl), 4-keto, 1-acetyl | C₂₃H₂₆NO₄ | 380.47 | Antimicrobial, Anti-inflammatory |

Notes:

- Substituent Position: The placement of substituents (e.g., ethyl at position 3 vs. For example, 3-substituted derivatives may exhibit enhanced binding to targets requiring bulky groups .

- Functional Groups : The presence of a ketone (piperidin-2-one vs. piperidin-4-one) influences electronic properties and hydrogen-bonding capacity, which can modulate solubility and bioavailability.

- Aromatic vs.

Research Findings

- Antimicrobial Activity: The compound 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one () demonstrates notable antimicrobial activity, attributed to its methoxyphenyl and acetyl groups, which may disrupt microbial cell membranes or enzyme function . In contrast, simpler analogs like 4-Ethylpiperidin-2-one lack documented bioactivity, suggesting that complex substituents are critical for efficacy.

- Synthetic Utility : 3-Benzylpiperidine is frequently used as a precursor in drug synthesis due to its stability and ease of functionalization .

- Steric Effects: The ethyl and methyl groups in this compound introduce steric hindrance, which could limit metabolic degradation, thereby enhancing pharmacokinetic profiles compared to unsubstituted piperidinones.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 3-Ethyl-3-methylpiperidin-2-one, and how can reaction conditions (e.g., temperature, catalysts) be optimized to improve yield?

- Methodological Answer : Synthesis typically involves cyclization of precursor amines or ketones under acidic or basic conditions. For example, intramolecular cyclization of 3-ethyl-3-methylaminopropanol derivatives using HCl or H₂SO₄ as catalysts at 80–100°C yields the target compound. Optimization requires systematic variation of reaction parameters (e.g., solvent polarity, stoichiometry) and monitoring via thin-layer chromatography (TLC) or HPLC .

- Key Analytical Techniques : Confirm structure and purity using ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). Compare spectral data with literature values to validate synthesis .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?

- Methodological Answer : Purity is quantified via gas chromatography (GC) or HPLC with UV/fluorescence detection. Acceptable purity thresholds depend on the application: ≥95% for in vitro assays, ≥98% for in vivo studies. Use certified reference standards (e.g., USP/EP-grade) for calibration. Impurity profiling via LC-MS/MS identifies byproducts like unreacted intermediates or oxidation derivatives .

Q. What experimental protocols are recommended to evaluate the compound’s stability under varying storage conditions (e.g., pH, temperature)?

- Methodological Answer : Conduct accelerated stability studies by storing samples at 25°C/60% RH, 40°C/75% RH, and light exposure (ICH Q1A guidelines). Monitor degradation via periodic HPLC analysis. For pH stability, dissolve the compound in buffers (pH 1–13) and analyze degradation products over 24–72 hours .

Advanced Research Questions

Q. How can computational models (e.g., DFT, molecular docking) elucidate the compound’s reactivity or binding interactions with biological targets?

- Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites. For bioactivity, perform molecular docking (AutoDock Vina, Schrödinger) against target proteins (e.g., enzymes, receptors) using crystal structures from the PDB. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

Q. How should researchers resolve contradictions in reported pharmacokinetic data (e.g., bioavailability, metabolic pathways)?

- Methodological Answer : Conduct comparative studies using standardized protocols (e.g., same animal model, dosing regimen). Employ LC-MS/MS to quantify plasma concentrations and identify metabolites. Analyze discrepancies via meta-regression, considering variables like species differences, formulation excipients, or analytical sensitivity .

Q. What strategies are effective for optimizing the compound’s bioactivity through structure-activity relationship (SAR) studies?

- Methodological Answer : Synthesize analogs with modifications to the piperidinone core (e.g., substituent variations at the 3-ethyl or 3-methyl positions). Test analogs in parallel using high-throughput screening (HTS) for target inhibition (e.g., enzyme assays). Apply QSAR models to correlate structural features with activity .

Q. How can enantiomeric resolution be achieved for this compound, and what chiral separation techniques are most efficient?

- Methodological Answer : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) in HPLC or supercritical fluid chromatography (SFC). Optimize mobile phase composition (e.g., hexane/isopropanol ratios). Confirm enantiopurity via polarimetry or chiral NMR shift reagents .

Q. What experimental approaches are recommended to study the compound’s environmental degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.